Mannosylamine

Description

Contextualization within Amino Sugar Chemistry

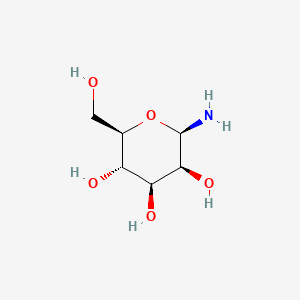

Amino sugars are a distinct category of carbohydrates characterized by the replacement of at least one hydroxyl group (-OH) with an amine group (-NH2) wikipedia.org, britannica.com. These modified sugars are integral components found ubiquitously in nature, participating in a wide array of biological activities nih.gov. Mannosylamine, chemically known as beta-D-mannopyranosylamine, is a prime example of an amino sugar derived from mannose ontosight.ai. In its structure, the hydroxyl group at the C-2 position of the mannose molecule is substituted with an amine group ontosight.ai. This specific modification endows this compound with unique chemical properties and biological functionalities that differentiate it from its parent sugar ontosight.ai. Other notable amino sugars include N-acetyl-D-glucosamine and sialic acid, which are also considered amino sugars despite variations in their amine functional group wikipedia.org. The synthesis of these compounds often involves sophisticated chemical strategies, such as the N-functionalization of glycals or nucleophilic displacement reactions, to achieve stereoselective glycosylation wikipedia.org, nih.gov.

Historical Perspectives on this compound Studies

The formal establishment of glycobiology as a distinct scientific discipline gained momentum in the late 1980s, marking a significant convergence of traditional carbohydrate chemistry, biochemistry, and modern molecular and cellular biology nih.gov, nih.gov, neb.cn. This field broadly encompasses the investigation of carbohydrate structures, their biosynthesis, biological roles, and evolutionary pathways, as well as the proteins that interact with them nih.gov. While the historical trajectory of glycobiology and the general study of amino sugars are well-documented, specific historical milestones directly focused on this compound research are not explicitly detailed in the available information. Nevertheless, the foundational understanding of amino sugars as essential constituents of biologically significant molecules like chitin (B13524) and glycolipids has roots in earlier carbohydrate chemistry britannica.com. Research efforts over several decades have been dedicated to the synthesis and stereoselective glycosylation of amino sugars, addressing inherent chemical challenges associated with incorporating basic nitrogen functionalities into carbohydrate structures nih.gov.

Significance in Glycobiology and Carbohydrate Science

The specific biological roles and research applications of this compound include:

Glycoprotein (B1211001) Synthesis: this compound is implicated in the synthesis of glycoproteins, which are vital for mediating cell-cell interactions, facilitating signaling pathways, and underpinning immune system functions ontosight.ai.

Glycosidase Inhibition: this compound possesses the capability to inhibit glycosidases, enzymes responsible for the catabolism of glycans. This inhibitory property is significant for understanding and potentially developing therapeutic strategies for diseases associated with dysregulated glycan metabolism ontosight.ai.

Lectin Interaction: The compound can bind to lectins, a class of proteins known for their specific recognition and binding to glycans. This interaction is critical for various cellular recognition events ontosight.ai.

Beyond its direct biological roles, this compound is also utilized as a valuable tool in glycobiology research. It aids in the study of glycan metabolism, the complex mechanisms of glycoprotein synthesis, and the intricate dynamics of lectin-glycan interactions ontosight.ai. Furthermore, its inherent nucleophilic properties make it a useful reagent in chemical synthesis, enabling the construction of complex carbohydrate structures and glycoconjugates that find applications in biotechnology and the pharmaceutical industry ontosight.ai, hku.hk.

Data Tables

Table 1: this compound's Biological Roles in Glycobiology

| Role in Biological Processes | Description | Relevance in Glycobiology |

| Glycoprotein Synthesis | Involved in the synthesis of glycoproteins, proteins with attached carbohydrate chains (glycans). | Essential for cell-cell recognition, signaling, and immune responses. ontosight.ai |

| Glycosidase Inhibition | Can inhibit the activity of glycosidases, enzymes that break down glycans. | Has implications for the treatment of diseases related to glycan metabolism. ontosight.ai |

| Lectin Interaction | Can bind to lectins, which are proteins that recognize and bind to specific glycans. | Important for cell-cell recognition and signaling pathways. ontosight.ai |

Table 2: this compound in Chemical Synthesis and Research Applications

| Application Area | Description | Significance |

| Building Block | Used as a precursor for the synthesis of glycoconjugates. | Applications in biotechnology and pharmaceutical industries. ontosight.ai |

| Chemical Synthesis Tool | Exhibits nucleophilicity, making it useful in chemical reactions for creating complex molecules. | Facilitates the synthesis of complex carbohydrate structures. hku.hk |

| Research Tool | Employed to study glycan metabolism, glycoprotein synthesis, and lectin-glycan interactions. | Aids in understanding fundamental biological processes. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOEQFAYSXBRK-RWOPYEJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914327 | |

| Record name | Hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7388-99-0, 96782-90-0 | |

| Record name | Mannosylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mannosylamine and Its Derivatives

Established Synthetic Pathways for Mannosylamine

The introduction of an amino group into a mannose structure to form this compound typically employs several key synthetic approaches. A prevalent strategy involves the use of azide (B81097) chemistry, where an azide moiety is introduced onto a mannose derivative, often at the C-2 position, followed by reduction to yield the primary amine wikipedia.orglscollege.ac.in. This can be achieved through the reaction of glycals with azides or via nucleophilic displacement reactions, with epoxides serving as suitable precursors for introducing azide at C-2 wikipedia.org. For instance, specific syntheses have targeted 2-azido this compound psu.edu. The reduction of these azido (B1232118) sugars, commonly via catalytic hydrogenation (e.g., H₂/Pd) or Staudinger reduction, liberates the amino group wikipedia.orglscollege.ac.inpsu.edu.

Another significant method is reductive amination, which involves the reaction of a carbonyl group (aldehyde or ketone) with an amine source, followed by reduction of the intermediate imine or iminium ion to form a stable C-N bond frontiersin.orgacs.orgnih.gov. This approach can be applied to mannose derivatives possessing aldehyde functionalities, leading to the formation of amino sugars or their precursors unifi.itresearchgate.net.

Table 1: Established Synthetic Pathways for this compound

| Method Type | Key Reagents/Strategies | Product Formed | Key Features / Conditions | Reference(s) |

| Azide Introduction & Reduction | Azides (e.g., NaN₃), Glycals, Epoxides, Burgess reagent | 2-Azido-mannosylamine, Amino sugars | Azide introduction at C-2; reduction (e.g., H₂/Pd) yields amine; stereoselectivity can be variable. | wikipedia.orglscollege.ac.inpsu.edu |

| Nucleophilic Displacement | Nucleophiles displacing leaving groups on sugar rings | Amino sugars | Success depends on leaving group and nucleophile; epoxides are suitable starting materials. | wikipedia.org |

| Reductive Amination | Carbonyl compounds, Amine source, Reducing agent (e.g., NaBH₃CN) | Imines, then Amines (e.g., this compound derivatives) | Forms C-N bonds; applicable to mannose derivatives with carbonyls. | frontiersin.orgacs.orgnih.govunifi.itresearchgate.net |

Optimizing reaction conditions is crucial for enhancing the yield, purity, and efficiency of this compound synthesis. For glycosylamine formation from reducing sugars, reactions involving aqueous ammonia (B1221849) and ammonium (B1175870) bicarbonate have been optimized by controlling reactant concentrations and temperature to minimize byproduct formation, such as bis-glycosylamines google.comresearchgate.netresearchgate.net. For instance, maintaining specific concentrations of ammonia and ammonium salts, and conducting reactions below 50°C, can lead to improved yields google.com.

In the context of bioconjugation via reductive amination, the addition of salts like sodium sulfate (B86663) has been demonstrated to significantly increase coupling efficiency and yields when attaching carbohydrates to proteins acs.orgnih.gov. Furthermore, for N-acylation reactions, employing microwave irradiation can accelerate reaction times and improve yields compared to conventional heating methods nih.gov.

Chemical Derivatization Strategies for this compound Analogues

The N-acylation of this compound involves the introduction of an acyl group onto the amino nitrogen, typically forming a stable amide linkage. This derivatization can be achieved using various acylating agents, including acid chlorides, anhydrides, or activated carboxylic acids researchgate.netgoogle.comresearchgate.net. For example, acetic anhydride (B1165640) in the presence of pyridine (B92270) is commonly used to prepare N-acetyl mannosylamines, often with protection of the hydroxyl groups rsc.orgmdpi.com. Other acyl groups, such as octanoyl, can also be introduced using corresponding anhydrides google.com. Enzymatic N-acylation using acylases offers a biocatalytic route for introducing diverse functionalities under mild, physiological conditions nih.gov. The resulting N-acyl mannosylamines generally exhibit enhanced stability compared to the parent glycosylamines researchgate.netgoogle.com.

Table 2: N-Acylation of this compound

| Acylating Agent | Reaction Conditions | This compound Derivative Type | Reference(s) |

| Acetic Anhydride | Pyridine, controlled temperature | N-acetyl this compound (often protected) | rsc.orgmdpi.com |

| Octanoic Anhydride | Solvent (e.g., ethanol), followed by pyridine | N-octanoyl this compound | google.com |

| Acyl Chlorides | Various (e.g., in organic solvents, with base) | Various N-acyl Mannosylamines | researchgate.netgoogle.comresearchgate.net |

| Carboxylic Acids | Enzymatic (e.g., Acylase), physiological conditions | Various N-acyl Mannosylamines | nih.gov |

This compound serves as a precursor for synthesizing various glycosylamines and nitrogen-containing heterocyclic compounds. Glycosylamines, characterized by an amine directly attached to the anomeric carbon, can be prepared from reducing sugars like mannose through reactions with ammonia or ammonium salts google.comresearchgate.netresearchgate.netrsc.org. Optimized protocols, such as those employing aqueous ammonia and ammonium bicarbonate, facilitate efficient glycosylamine formation google.comresearchgate.netrsc.org.

Furthermore, this compound can be a starting point for creating N-linked glycoamino acids and other glycopeptide precursors psu.edu. Reductive amination reactions involving mannose derivatives or this compound itself with carbonyl compounds can lead to the formation of cyclic amines and azasugars unifi.itresearchgate.net. Mannich-type reactions, which involve the condensation of an amine, an aldehyde, and a compound with active hydrogens, can also be employed to construct heterocyclic structures incorporating mannosyl motifs mdpi.com.

Table 3: Synthesis of this compound-Based Glycosylamines and Heteroanalogues

| Starting Material(s) | Reaction Type / Reagents | Product Type | Key Features / Conditions | Reference(s) |

| Mannose | Reaction with Ammonia/Ammonium Bicarbonate | This compound (Glycosylamine) | Aqueous ammonia, optimized conditions; forms anomeric amine. | google.comresearchgate.netresearchgate.netrsc.org |

| Mannose derivatives | Reductive Amination with amino acetals or similar precursors | Aminals, Piperidine (B6355638) precursors, Azasugars | Forms C-N bonds within cyclic structures. | unifi.itresearchgate.net |

| Glycals | Diamination reactions (e.g., iodine-catalyzed) | 2-Amino-β-glycosylamines | Stereoselective synthesis; precursors for N-linked glycoproteins. | psu.edu |

| Mannose derivatives | Mannich reaction (Amine + Aldehyde + Active Hydrogen compound) | Heterocycles, Mannich bases | Formation of nitrogen-containing heterocycles; potential for antifungal agents. | mdpi.com |

This compound and its derivatives are highly valuable for bioconjugate synthesis and surface modification due to the presence of the reactive amino group and the carbohydrate scaffold. The amine functionality allows for straightforward conjugation to biomolecules or surfaces. Reductive amination is a key method for directly coupling carbohydrate reducing ends, including this compound, to amine groups on proteins (e.g., lysine (B10760008) residues) frontiersin.orgnih.gov. This process creates a stable linkage and can be optimized for increased yields, for example, by adding sodium sulfate acs.orgnih.gov.

This compound can also be immobilized onto various surfaces, such as chromatography beads, sensor platforms, or nanoparticles, using established coupling chemistries ub.edusci-hub.seumsystem.edu. This typically involves reacting the amine group of this compound or its derivatives with activated functional groups on the surface, or vice versa tantec-uk.comnih.gov. Such functionalized surfaces and bioconjugates are instrumental in areas like glycobiology research, diagnostics, and targeted drug delivery systems, enabling the study of carbohydrate-protein interactions (e.g., lectin binding) or the presentation of carbohydrate epitopes psu.edursc.orgub.edu.

Table 4: Functionalization for Bioconjugate Synthesis and Surface Modification

| This compound Derivative | Target (Biomolecule/Surface) | Functionalization Strategy / Reagents | Application / Purpose | Reference(s) |

| This compound | Proteins (e.g., BSA) | Reductive Amination (e.g., NaBH₃CN, Na₂SO₄) | Formation of neoglycoconjugates for microarrays, studying protein-carbohydrate interactions. | acs.orgnih.gov |

| This compound | Surfaces (e.g., beads, nanoparticles) | Amide bond formation, covalent attachment via amine groups, linker chemistry | Immobilization for affinity chromatography, biosensors, drug delivery, studying lectin binding. | ub.edusci-hub.seumsystem.edutantec-uk.com |

| This compound | Peptides | Acylation/Amidation (e.g., with activated amino acids) | Synthesis of glycopeptides, glycoamino acids. | psu.edursc.org |

Compound List:

this compound

N-acetyl-D-glucosamine

Sialic acid

Aminoglycosides

N-acetyl-L-fucosamine

Kanosamine

N-acetylglucosamine (NAG)

D-glucose

L-glutamate

L-glutamine

D-mannosamine hydrochloride

N-acetylmannosamine (ManNAc)

Ac5ManNTGc

Ac5ManNGc

N-phenylacetamido-2-deoxy-d-glucononitrile

N-isopropyl this compound

D-glucosylamine

D-galactosylamine

Lactosylamine

Cellobiosylamine

Maltosylamine

Concanavalin A (ConA)

Wheat Germ Agglutinin (WGA)

D-arabinose

Aniline

p-Phenylenediamine (PPD)

Poly(ethylene imine) (PEI)

Poly(acrylic acid-co-maleic acid) (PAA-MAA)

Chemical Reactivity and Reaction Mechanisms of Mannosylamine

Non-Enzymatic Glycosylation Mechanisms Involving Mannosylamine

Non-enzymatic glycosylation, also known as the Maillard reaction, is a complex series of reactions that occurs between reducing sugars and primary or secondary amines, such as those found in amino acids, peptides, and proteins. nih.gov Mannose, as a reducing aldose sugar, readily participates in these reactions. The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of the open-chain form of mannose. This forms a transient, unstable carbinolamine, which then dehydrates to yield a Schiff base. biosyn.com This Schiff base, in its cyclic form, is known as this compound, or an N-glycoside. This initial formation is reversible. wikipedia.org

The this compound, once formed, can undergo a series of subsequent reactions, the most prominent of which is the Amadori rearrangement, leading to the formation of a stable ketoamine, known as an Amadori product. biosyn.comwikipedia.org This product serves as a precursor to the formation of advanced glycation end-products (AGEs). wikipedia.orgnih.gov

The crucial intermediate for the subsequent, irreversible Amadori rearrangement is the acyclic imonium ion. acs.org The cyclic this compound exists in equilibrium with its open-chain Schiff base form. aalto.fi Under acidic conditions, the nitrogen atom of this imine can be protonated, forming a positively charged acyclic imonium ion. acs.org

This imonium ion is a key electrophilic species that facilitates the rearrangement. The reaction proceeds via an intramolecular redox mechanism, where the imonium ion tautomerizes to an enaminol. wikipedia.org This intermediate then rearranges to form the more stable 1-amino-1-deoxy-ketose, the Amadori product. wikipedia.org While the initial formation of this compound is reversible, the Amadori rearrangement fixes the amine to the sugar backbone irreversibly. wikipedia.org

The formation and hydrolysis of this compound are kinetically controlled processes in dynamic equilibrium. The N-glycosidic bond in this compound is hydrolytically labile, particularly under neutral or acidic conditions. aalto.fi The reaction is reversible, meaning the glycosylamine can hydrolyze back to mannose and the free amine. wikipedia.org

The rate of hydrolysis is highly dependent on environmental factors, especially pH. semanticscholar.org Studies on imines, which are structurally analogous to the open-chain form of glycosylamines, show that hydrolysis is often acid-catalyzed. masterorganicchemistry.com For some imines, the maximum hydrolysis rate occurs in a slightly acidic pH range (e.g., pH 4), with the rate-determining step of the reaction mechanism changing depending on the pH. masterorganicchemistry.com In contrast, glycosylamines tend to exhibit greater hydrolytic stability in alkaline (higher pH) environments. aalto.fi The kinetics of hydrolysis can be influenced by both general acid and general base catalysis, where proton donors and acceptors facilitate the cleavage of the C-N bond. researchgate.net

| Condition | Effect on this compound Stability/Reactivity | Kinetic Consequence |

|---|---|---|

| Acidic pH | Decreased stability | Increased rate of hydrolysis |

| Neutral pH | Labile, equilibrium driven | Reversible formation and hydrolysis |

| Alkaline pH | Increased stability | Decreased rate of hydrolysis |

In solution, this compound, like its parent sugar, undergoes mutarotation. acs.orgsemanticscholar.org This phenomenon is the change in optical rotation over time as the compound reaches an equilibrium mixture of its different anomeric forms. masterorganicchemistry.com this compound can exist as two primary anomers, alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C-1).

The process of mutarotation involves the reversible opening of the pyranose ring to form the acyclic Schiff base (or its protonated imonium ion form), followed by re-cyclization. nih.govchemistrysteps.com This ring-opening and closing allows for the interconversion between the α and β anomers until a thermodynamic equilibrium is established. masterorganicchemistry.comlibretexts.org The composition of this equilibrium mixture is dependent on factors such as the solvent and pH. researchgate.net The mutarotation process can be catalyzed by the presence of acid or base. semanticscholar.orgchemistrysteps.com

| Anomer | Anomeric Substituent Orientation | Equilibrium Status |

|---|---|---|

| α-Mannosylamine | Typically Axial | Interconverts with β-form via open-chain intermediate |

| β-Mannosylamine | Typically Equatorial | Interconverts with α-form via open-chain intermediate |

| Equilibrium Mixture | - | Stable ratio of α and β anomers in solution |

While transamination classically refers to the transfer of an amino group from an amino acid to an α-keto acid, the term can be used more broadly. wikipedia.org In the context of this compound chemistry, the formation of diglycosylamines, such as di-D-mannosylamine, has been reported. acs.org This reaction involves the condensation of a second mannose molecule with the already formed this compound. The primary amine group of this compound can react with the carbonyl group of another mannose molecule, leading to the formation of a secondary amine linking the two sugar moieties. This results in a di-D-mannosylamine, a more complex glycosylated structure.

Stereochemical Considerations in this compound Reactions

Stereochemistry plays a defining role in the structure and reactivity of this compound. The formation of distinct α and β anomers is the most fundamental stereochemical aspect. The relative stability of these anomers, and thus their proportion at equilibrium, is governed by complex stereoelectronic interactions. nih.gov

Key among these is the anomeric effect , which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite potential steric hindrance. wikipedia.org In addition to the classical anomeric effect, N-glycosides like this compound are influenced by the exo-anomeric effect . This related phenomenon involves the orientation of the exocyclic C1-N bond and the stabilizing orbital interaction between the nitrogen lone pair and the anti-bonding orbital of the C1-O5 bond (nN → σ*C-O). nih.govnih.gov This effect often stabilizes the β-anomer, where the amino group is in an equatorial position, allowing for optimal orbital overlap. nih.gov

Furthermore, the stereochemistry of mannose itself, specifically the axial hydroxyl group at the C-2 position, significantly influences the conformational preferences of the pyranose ring and the stereochemical outcome of its reactions. acs.org This C-2 configuration affects the stability of reaction intermediates and the accessibility of reagents to the anomeric center.

Influence of Environmental Factors on this compound Reactivity (e.g., pH)

The reactivity and stability of this compound are highly sensitive to environmental conditions, with pH being a dominant factor. The pH of the solution dictates the protonation state of the amine group and can provide catalytic protons or hydroxide (B78521) ions, profoundly affecting reaction rates and pathways. nih.govnih.gov

Hydrolysis: The hydrolysis of the N-glycosidic bond is strongly pH-dependent. Acidic conditions catalyze the hydrolysis by protonating the ring oxygen or the glycosidic nitrogen, facilitating the departure of the amine. masterorganicchemistry.com Consequently, this compound is less stable in acidic solutions. Conversely, in alkaline solutions (high pH), this compound exhibits greater stability against hydrolysis. aalto.fi

Mutarotation: The rate of interconversion between anomers is catalyzed by both acid and base. semanticscholar.orgchemistrysteps.com Catalysts facilitate the ring-opening and closing steps required for the equilibration.

Amadori Rearrangement: This key rearrangement is typically catalyzed by weak acids. aalto.fibeilstein-journals.orgd-nb.info The acid facilitates the formation of the necessary acyclic imonium ion intermediate, which is the precursor to the final ketoamine product. wikipedia.org

The interplay between pH and reactivity is critical in controlling the outcome of non-enzymatic glycosylation, determining whether the initial this compound adduct hydrolyzes back to its precursors or proceeds through rearrangement to form more stable, downstream products.

Enzymatic Interactions and Glycosidase Inhibition by Mannosylamine Analogues

Mannosylamine as a Scaffold for Glycosidase Inhibitors

This compound and its derivatives serve as a foundational structure, or scaffold, for creating molecules that can inhibit glycosidases. tdx.cat The basic this compound structure can be chemically modified to enhance its binding affinity and selectivity for specific enzymes. tdx.catmdpi.com This approach is a key strategy in the development of new therapeutic agents, particularly in targeting enzymes like α-glucosidase, which is relevant in the management of diabetes. nih.govnih.gov The design of these inhibitors often involves creating analogues that mimic the natural substrate of the enzyme, allowing them to fit into the active site and block its function. nih.govlibretexts.org

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives. tdx.cat For instance, dimeric iminosugars have been created using a bis-glycosylamine strategy, which allows for variations in the chemical linker separating the two iminosugar units. mdpi.com These modifications can significantly influence the inhibitory potency and selectivity of the resulting compounds. mdpi.combeilstein-journals.org The ability to introduce different functional groups onto the this compound framework is crucial for optimizing interactions with the target enzyme's active site. nih.gov

Inhibition Kinetics and Mechanism of Action Studies

Understanding how this compound-based inhibitors interact with enzymes involves detailed kinetic studies. These studies help to determine the nature of the inhibition, whether it is competitive, non-competitive, or uncompetitive. sci-hub.senih.govucdavis.edu

Determination of Inhibition Constants (Ki) for this compound Derivatives

The inhibition constant, or Ki, is a critical measure of an inhibitor's potency. A lower Ki value indicates a stronger inhibitor. For this compound derivatives, Ki values are determined through enzyme kinetic assays. mdpi.commdpi.com For example, this compound itself has been shown to be a competitive inhibitor of cytosolic α-D-mannosidase from rat liver, with a Ki of 0.007 mM. nih.gov In another study, various carbamate (B1207046) derivatives were found to inhibit human carbonic anhydrase (hCA) isoenzymes I and II with Ki values in the nanomolar range. nih.gov The determination of these constants is essential for comparing the effectiveness of different inhibitors and for understanding their structure-activity relationships. mdpi.comresearchgate.net

Table 1: Inhibition Constants (Ki) of Selected this compound Derivatives

| Compound/Derivative | Target Enzyme | Ki Value | Source |

| This compound | Rat Liver Cytosolic α-D-Mannosidase | 0.007 mM | nih.gov |

| 6-Deoxy-DIM | AMAN-2 (C. elegans Golgi α-mannosidase II) | 0.19 μM | beilstein-journals.org |

| Carbamate Derivatives | human Carbonic Anhydrase I (hCA I) | 194.4-893.5 nM | nih.gov |

| Carbamate Derivatives | human Carbonic Anhydrase II (hCA II) | 103.9-835.7 nM | nih.gov |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.155 ± 0.050 μM | mdpi.com |

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.721 ± 0.074 μM | mdpi.com |

This table is for illustrative purposes and includes data for various inhibitors to demonstrate the range of determined Ki values.

Characterization of Competitive, Non-competitive, and Uncompetitive Inhibition Modes

The mode of inhibition describes how an inhibitor interacts with an enzyme and its substrate.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. knyamed.comyoutube.com This type of inhibition can often be overcome by increasing the substrate concentration. libretexts.org this compound has been identified as a competitive inhibitor for certain enzymes. nih.gov

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. knyamed.comjackwestin.com This binding alters the enzyme's shape, reducing its activity regardless of whether the substrate is bound. youtube.comjackwestin.com

Uncompetitive inhibition is a less common mode where the inhibitor binds only to the enzyme-substrate (ES) complex. jackwestin.comjackwestin.com This type of inhibition is more effective at high substrate concentrations. jackwestin.com

Distinguishing between these modes is typically done using graphical methods like Lineweaver-Burk plots, which analyze the enzyme's reaction rates at different substrate and inhibitor concentrations. sci-hub.seucdavis.edu

Specificity and Selectivity Profiles Towards Alpha-Mannosidases

Alpha-mannosidases are a class of enzymes that are crucial for the breakdown of mannose-containing oligosaccharides. imrpress.com They are found in various cellular compartments, including the Golgi apparatus and lysosomes, and have distinct functions. imrpress.comnih.gov Developing inhibitors that can selectively target specific types of alpha-mannosidases is a significant goal in drug discovery. nih.gov

Golgi Alpha-Mannosidase Inhibition

Golgi α-mannosidase II (GMII) is a key enzyme in the N-glycosylation pathway, which is involved in the proper processing of proteins. nih.gov Inhibition of GMII has been explored as a potential anti-cancer therapy because altered glycosylation is a hallmark of many cancers. nih.gov Swainsonine (B1682842), a well-known inhibitor of GMII, has shown promise in reducing tumor growth and metastasis. nih.govplos.org Research has focused on synthesizing analogues of inhibitors like mannostatin A to improve their selectivity for GMII over other mannosidases. nih.gov For instance, certain pyrrolidine-based compounds designed for selective GMII inhibition showed varied effects on different mannosidases. nih.gov The development of selective inhibitors for GMII is driven by the need to minimize off-target effects. nih.gov

Lysosomal Alpha-Mannosidase Inhibition

Lysosomal α-mannosidase is involved in the catabolism of glycoproteins within the lysosome. nih.gov A deficiency in this enzyme leads to the lysosomal storage disorder alpha-mannosidosis. imrpress.com Inhibitors of lysosomal α-mannosidase, such as swainsonine and mannostatin A, are important tools for studying this disease. nih.govplos.orgnih.gov However, the structural similarities between the active sites of Golgi and lysosomal α-mannosidases can lead to cross-inhibition. beilstein-journals.org For example, swainsonine inhibits both types of enzymes. plos.org This lack of selectivity can cause side effects, as the inhibition of lysosomal α-mannosidase can lead to an accumulation of oligosaccharides, mimicking the symptoms of alpha-mannosidosis. beilstein-journals.org Therefore, a major research focus is the design of inhibitors that can differentiate between these two types of mannosidases. beilstein-journals.orgnih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone in the design and optimization of enzyme inhibitors. For this compound derivatives, SAR studies provide critical insights into how specific structural features of the molecule influence its ability to inhibit glycosidases, as well as its selectivity for different types of these enzymes.

Impact of Structural Modifications on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of this compound analogues are profoundly influenced by modifications to their core structure. Key areas of modification include the nature and position of substituents on the pyranose ring, alterations to the anomeric amino group, and changes in the stereochemistry of the chiral centers.

Research into various glycosidase inhibitors has established several general principles that are applicable to this compound derivatives. For instance, the introduction of different functional groups can significantly alter the inhibitory activity. In a series of benzimidazole-thioquinoline derivatives, the substitution pattern on the benzyl (B1604629) group attached to the thioether linkage had a marked effect on α-glucosidase inhibition. The derivative with a 4-bromo substituent on the benzyl ring (6j) exhibited the highest potency, with an IC50 value of 28.0 µM, which was substantially more potent than the standard acarbose (B1664774) (IC50 = 750.0 µM). nih.gov In contrast, ortho-substitution on the same ring, as seen with a 2-bromo group (6h), resulted in decreased potency. nih.gov This highlights the sensitivity of the enzyme's active site to the steric and electronic properties of the inhibitor.

Similarly, studies on benzotriazole-based bis-Schiff bases have shown that the nature, number, and position of substituents on the aryl rings are crucial for α-glucosidase inhibitory activity. nih.gov For example, compounds with electron-withdrawing groups, such as di-chloro and nitro groups, on the aryl moieties demonstrated enhanced inhibitory potential, likely due to increased interaction with the active site residues of the enzyme. nih.gov

In the context of iminosugar inhibitors, which are structurally related to mannosylamines, modifications to the ring structure and its substituents have been extensively studied. For instance, in a series of 1,4-imino-ᴅ-lyxitols, deoxygenation at the C-5 position led to the least effective inhibitors of Golgi α-mannosidases. beilstein-journals.org Furthermore, the stereochemistry of the hydroxyl groups is critical; an R-configuration at C-5 was found to be essential for strong inhibition. beilstein-journals.org N-arylalkylation of the most potent unsubstituted iminosugar in this series resulted in a significant reduction in potency, although it did improve selectivity in some cases. beilstein-journals.org

These findings suggest that for this compound derivatives, a systematic exploration of substituents on the pyranose ring and modifications of the exocyclic amino group is likely to yield analogues with improved potency and selectivity. The table below summarizes the inhibitory activities of a selection of glycosidase inhibitors, illustrating the impact of structural variations.

| Compound ID | Modification | Target Enzyme | IC50 (µM) | Reference |

| 6j | 4-bromobenzyl substituent | α-glucosidase | 28.0 | nih.gov |

| 6h | 2-bromobenzyl substituent | α-glucosidase | --- (less potent) | nih.gov |

| Acarbose | Standard | α-glucosidase | 750.0 | nih.gov |

| Compound 9 | di-Cl and –NO2 substituents | α-glucosidase | --- (enhanced potency) | nih.gov |

| 6-Deoxy-DIM | Unsubstituted iminosugar | AMAN-2 (α-mannosidase) | 0.19 (Ki) | beilstein-journals.org |

This table is generated based on data from multiple sources to illustrate the principles of SAR.

Conformational Analysis in Relation to Enzyme Binding

The three-dimensional shape, or conformation, of an inhibitor is a critical determinant of its binding affinity and specificity for an enzyme. For glycosidase inhibitors like this compound derivatives, the conformation of the pyranose ring plays a pivotal role in how it interacts with the amino acid residues in the enzyme's active site.

Glycosidases catalyze the hydrolysis of glycosidic bonds through a mechanism that involves significant distortion of the substrate from its ground-state chair conformation towards a more planar, oxocarbenium ion-like transition state. nih.gov Effective inhibitors often mimic the conformation of this transition state or other key intermediates along the reaction coordinate. nih.govnih.gov

A prominent example that sheds light on the conformational requirements for mannosidase inhibition is the natural product kifunensine (B1673639). nih.govresearchgate.net Kifunensine is a potent and selective inhibitor of GH family 47 inverting α-mannosidases. nih.govresearchgate.net Structural and computational studies have revealed that kifunensine binds to these enzymes in a "ring-flipped" ¹C₄ conformation. researchgate.net This is an unusual conformation for an iminosugar, which typically adopts a ⁴C₁ chair conformation in solution. researchgate.net The enzyme's active site forces the inhibitor into this higher-energy ¹C₄ conformation, which mimics the conformation of the product of the enzymatic reaction. nih.govresearchgate.net This product-state mimicry is thought to be a key factor in the high affinity and specificity of kifunensine for GH47 mannosidases. researchgate.net

The ability of an inhibitor to adopt a specific, and often strained, conformation upon binding can be a more significant contributor to its potency than simply matching the charge distribution of the transition state. rsc.org The concept of conformational restraint, where the inhibitor is pre-organized into the bioactive conformation, is a powerful strategy in drug design. For instance, fusing an additional ring to the core structure of an iminosugar can lock the piperidine (B6355638) ring into a specific conformation, such as a ¹C₄ chair. rsc.org While this can lead to potent inhibitors if the locked conformation is optimal for binding, it can also result in a loss of activity if the conformation is not recognized by the target enzyme. rsc.org

The binding of inhibitors to enzymes can be understood through different models, including the "lock and key," "induced fit," and "conformational selection" models. In the context of flexible molecules like this compound derivatives, the "induced fit" or "conformational selection" models are more likely to be relevant. The "induced fit" model posits that the binding of the inhibitor induces a conformational change in the enzyme, leading to a complementary fit. Conversely, the "conformational selection" model suggests that the enzyme exists in an equilibrium of different conformations, and the inhibitor preferentially binds to and stabilizes a specific, pre-existing conformation. nih.gov In either case, the final bound state is a low-energy complex where the inhibitor adopts a specific conformation within the enzyme's active site.

Biological Roles and Metabolic Intersections of Mannosylamine

Interactions with Carbohydrate-Binding Proteins (Lectins)

Investigations into Multivalent Binding Phenomena:Multivalency is a key principle in lectin-carbohydrate interactions, where the presentation of multiple carbohydrate ligands on a single scaffold can dramatically increase binding avidity.mdpi.comThere is a vast body of research on the synthesis and evaluation of multivalent platforms decorated with mannose or mannosides to target lectins like Con A and others involved in the immune system.rsc.orgrsc.orgeventact.comnih.govnih.govHowever, the literature search did not yield any studies where Mannosylamine was used as the ligand in such multivalent systems.

Given the strict adherence required to the provided outline and the focus solely on "this compound," it is not possible to generate a scientifically accurate article as requested due to the absence of specific research findings on this compound in these biological contexts.

Role in Mannose and General Carbohydrate Metabolism

Metabolic Fate and Cellular Utilization of Mannose

The metabolic journey of mannose, a C-2 epimer of glucose, is well-characterized. Upon entering the cell, typically through glucose transporters, mannose is phosphorylated by hexokinase to form mannose-6-phosphate (B13060355). This intermediate stands at a critical metabolic crossroads. It can be isomerized by phosphomannose isomerase to fructose-6-phosphate, thereby entering the glycolytic pathway to be used for energy production. Alternatively, phosphomannomutase can convert mannose-6-phosphate to mannose-1-phosphate, which is then activated to GDP-mannose, a key precursor for the synthesis of various glycoconjugates, including N-linked glycans.

However, specific details regarding the metabolic fate and cellular utilization of This compound are absent from the current body of scientific research. The pathways by which this amino sugar derivative might be synthesized, catabolized, or incorporated into cellular structures have not been elucidated.

Intersection with Broader Cellular Carbohydrate Metabolic Pathways

Carbohydrate metabolism encompasses a complex network of interconnected pathways, including glycolysis, gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) metabolism. These pathways are tightly regulated to meet the cell's energy demands and biosynthetic requirements. Sugars and their derivatives often serve as signaling molecules and substrates that can be shunted between these pathways as needed.

While the intersections of mannose with these pathways are established, primarily through its conversion to fructose-6-phosphate, the specific points of intersection for This compound remain unknown. Research has yet to identify any enzymes that act on this compound to integrate it into these central metabolic routes or any regulatory roles it might play in modulating the flux through these pathways.

Advanced Methodologies and Applications in Mannosylamine Research

Spectroscopic and Diffraction Techniques for Structural Elucidation of Mannosylamine Compounds

The precise determination of the three-dimensional structure of this compound and its derivatives is fundamental to understanding their function and interactions. Spectroscopic and diffraction techniques are powerful tools for this purpose, providing detailed insights into atomic arrangements, conformations, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational and structural analysis of molecules in solution, offering a dynamic perspective that is highly relevant to biological systems. numberanalytics.comauremn.org.br For this compound and its derivatives, NMR provides critical data on the spatial arrangement of atoms and the flexibility of the molecule. numberanalytics.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the structure of this compound-containing compounds. researchgate.net Proton (¹H) NMR spectra can reveal the chemical environment of hydrogen atoms, with chemical shifts and coupling constants providing information about neighboring atoms and dihedral angles. researchgate.net For instance, the analysis of a 1D proton NMR spectrum of a listerial exopolysaccharide containing mannosamine (B8667444) residues allowed for the identification of anomeric proton signals. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in assigning all proton and carbon signals and determining the connectivity and spatial proximity of atoms. researchgate.netuzh.ch NOESY experiments are particularly valuable as they detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for calculating the three-dimensional structure. uzh.chfrontiersin.org For example, NOESY spectra confirmed the sequence of a mannosamine-containing polysaccharide by showing correlations between the anomeric proton of galactose and a proton on the mannosamine residue. researchgate.net

The conformational equilibrium of molecules can also be studied using dynamic NMR at varying temperatures. researchgate.net By lowering the temperature, it is possible to slow down conformational changes, allowing for the observation of distinct signals for different conformers. researchgate.net This approach has been used to study the equilibrium mixture of chair conformers in cyclic amine derivatives. researchgate.net

Table 1: Key NMR Parameters and Their Application in this compound Structural Analysis

| NMR Parameter | Information Provided | Application in this compound Analysis |

| Chemical Shift (δ) | Electronic environment of a nucleus. | Identifies functional groups and the anomeric configuration of the mannosyl moiety. researchgate.net |

| Coupling Constant (J) | Number and orientation of neighboring nuclei. | Determines dihedral angles and thus the conformation of the pyranose ring. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Spatial proximity between nuclei (< 5 Å). | Provides distance restraints for 3D structure calculation and determines the orientation of substituents. frontiersin.org |

X-ray Crystallography for this compound Derivative Characterization

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. sci-hub.senih.gov This method has been instrumental in characterizing various carbohydrate derivatives and provides an atomic-level understanding of their conformation and intermolecular interactions. hku.hktdx.cat

The process involves growing a single crystal of the this compound derivative, which can be a significant challenge. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities of these diffracted beams are measured. sci-hub.se This diffraction pattern contains information about the arrangement of atoms within the crystal. mdpi.com

By analyzing the diffraction data, a three-dimensional electron density map of the molecule is generated. sci-hub.se From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation. scirp.org This technique provides unambiguous structural information, which is crucial for validating computational models and understanding structure-activity relationships. For instance, X-ray crystallography has been used to confirm the structure of oxazolidine-2-thione derivatives synthesized from this compound. tdx.cat

The use of heavy atom derivatives can facilitate the process of solving the crystal structure, a method known as isomorphous replacement. numberanalytics.com Furthermore, comparing the X-ray powder diffraction patterns of different derivatives can confirm their identity. rsc.org

Table 2: Steps in X-ray Crystallography for this compound Derivative Analysis

| Step | Description | Outcome |

| Crystallization | Growing a high-quality single crystal of the this compound derivative. | A well-ordered crystal suitable for diffraction. |

| Data Collection | Irradiating the crystal with X-rays and collecting the diffraction pattern. sci-hub.se | A set of diffraction intensities and angles. sci-hub.se |

| Structure Solution | Using the diffraction data to determine the phases of the diffracted waves and calculate an electron density map. sci-hub.se | An initial model of the molecular structure. |

| Structure Refinement | Optimizing the atomic coordinates to best fit the experimental diffraction data. | A high-resolution 3D structure of the this compound derivative. |

Computational Modeling and Simulation in this compound Studies

Computational modeling has become an indispensable tool in modern chemical and biological research, offering insights that complement experimental approaches. nimml.orgresearchgate.net These methods allow for the investigation of molecular systems at an atomic level of detail, which can be difficult to achieve through experimentation alone. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and its biological target, typically a protein. plos.orgyoutube.com

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. youtube.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. youtube.com This method can rapidly screen large libraries of compounds and identify potential binding modes. frontiersin.org The results of docking studies can provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. youtube.com

Quantum Mechanical Calculations for Binding Energetics and Mechanisms

Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure and are used to investigate the energetics and mechanisms of chemical reactions and intermolecular interactions. nih.gov In the context of this compound research, QM methods can be applied to accurately calculate the binding energy between this compound and its target. nih.gov

Unlike classical molecular mechanics force fields used in most MD simulations, QM methods explicitly account for electronic effects such as polarization and charge transfer, which can be crucial for understanding binding. nih.gov QM calculations can be used to determine the geometry and energy of the ground and transition states of a reaction, providing detailed mechanistic insights. nih.gov

Due to their high computational cost, full QM calculations are typically limited to smaller systems. For larger systems like protein-ligand complexes, a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed. mpg.de In a QM/MM simulation, the most critical part of the system, such as the ligand and the active site of the protein, is treated with QM, while the rest of the protein and the solvent are treated with the more computationally efficient MM force field. mpg.de This approach allows for the accurate study of bond-making and bond-breaking events and provides a more precise calculation of binding free energies. rsc.org

Homology Modeling of Mannose-Binding Receptors and Proteins

When the experimental three-dimensional structure of a mannose-binding receptor or protein is not available, a computational technique called homology modeling (or comparative modeling) can be used to build a predicted structure. psu.eduupc.edu This method relies on the principle that proteins with similar amino acid sequences tend to have similar 3D structures. uniprot.org

The process of homology modeling involves several steps:

Template identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more homologous proteins with known structures to be used as templates. psu.edugeneticsmr.org

Sequence alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model. uniprot.org

Model building: A 3D model of the target protein is constructed based on the alignment with the template structure(s). This involves copying the coordinates of the aligned residues from the template and building the coordinates for insertions and deletions. upc.edu

Model refinement and validation: The initial model is then refined to optimize its geometry and remove any steric clashes. The quality of the final model is assessed using various validation tools. geneticsmr.org

Homology models of mannose-binding receptors can be used for subsequent molecular docking and dynamics studies to investigate the binding of this compound and to design new ligands or inhibitors. psu.edubibliomed.org For example, homology models have been created for the human mannose receptor CD206 and for C-type lectin homologs to study their interactions with ligands. upc.edugeneticsmr.org

Biochemical and Biophysical Techniques for Interaction Studies

The study of this compound's interactions with various biomolecules is crucial for understanding its biological roles. Advanced biochemical and biophysical techniques provide deep insights into the thermodynamics, kinetics, and mechanics of these interactions at the molecular level.

Isothermal Titration Calorimetry (ITC) in this compound Binding Analysis

Isothermal Titration Calorimetry (ITC) stands as a primary method for the quantitative analysis of biomolecular interactions. malvernpanalytical.comnuvisan.com It directly measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comupm.es This technique is considered the gold standard for measuring ligand-binding affinities in solution without the need for labeling. nuvisan.com

In a typical ITC experiment to study this compound binding, a solution of this compound (the ligand) is titrated into a sample cell containing a solution of the target biomolecule, such as a lectin or an enzyme. malvernpanalytical.com As the this compound binds to its partner, heat changes are detected by the instrument. malvernpanalytical.com The resulting data can be analyzed to determine several key thermodynamic parameters. upm.estainstruments.com

Key Thermodynamic Parameters Determined by ITC:

| Parameter | Symbol | Description |

| Binding Constant | Ka | Measures the strength of the binding affinity between the ligand and the target molecule. tainstruments.com |

| Enthalpy Change | ΔH | Represents the heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. nuvisan.comtainstruments.com |

| Entropy Change | ΔS | Reflects the change in the system's disorder upon binding, related to conformational changes and the displacement of water molecules. nuvisan.comtainstruments.com |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction, calculated from the enthalpy and entropy changes. nuvisan.comtainstruments.com |

| Stoichiometry | n | Determines the ratio of ligand to target molecule in the resulting complex. upm.estainstruments.com |

The ability of ITC to provide detailed thermodynamic information makes it an invaluable tool for structure-activity relationship (SAR) studies involving this compound derivatives. tainstruments.com By comparing the thermodynamic profiles of different this compound analogs, researchers can understand how structural modifications influence binding affinity and mechanism. upm.es Modern ITC instruments are highly sensitive, capable of measuring minute heat effects, which allows for the determination of binding constants as high as 10⁸ to 10⁹ M⁻¹. nih.gov

Atomic Force Microscopy (AFM) for Single Molecule Lectin-Mannosylamine Interactions

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating biomolecular interactions at the single-molecule level. parksystems.commdpi.com This technique can directly measure the forces between individual molecules under near-physiological conditions, providing unique insights into the mechanics of binding events. parksystems.comrsc.org

In the context of this compound research, AFM is particularly useful for studying the interaction between this compound and lectins, which are carbohydrate-binding proteins. nih.gov To achieve this, an AFM tip is functionalized by attaching this compound molecules, while the lectin molecules are immobilized on a substrate. parksystems.com As the tip approaches and retracts from the surface, the forces of interaction between single mannosylamin-lectin pairs can be measured. parksystems.com The force required to rupture the bond between the molecules is a key parameter obtained from these experiments. nih.gov

A study investigating the interaction between Concanavalin A (Con A), a lectin, and mannose demonstrated the utility of this approach. The rupture force for a single Con A-mannose bond was estimated to be 95 ± 10 pN. nih.gov Such single-molecule force spectroscopy studies can also be used to investigate the binding kinetics and stability of carbohydrate-lectin complexes. nih.gov By altering environmental conditions, such as pH, researchers can also study how these factors affect the interaction forces. nih.gov

Key Data from AFM-based Single-Molecule Studies:

| Interaction Pair | Measured Parameter | Finding |

| Concanavalin A - Mannose | Rupture Force | 95 ± 10 pN nih.gov |

| Lectins - Carbohydrates on Cancer vs. Normal Cells | Binding Kinetics | The carbohydrate-lectin complex on cancer cells is less stable than on normal cells. nih.gov |

Affinity Chromatography Applications Utilizing this compound

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction. ijprajournal.com In this method, a ligand with a specific affinity for the target molecule is immobilized onto a solid support, or matrix, within a column. embl.org When a complex mixture containing the target molecule is passed through the column, only the target molecule binds to the ligand, while other components are washed away. ijprajournal.com The purified target molecule is then eluted from the column by changing the conditions to disrupt the binding interaction. embl.org

This compound can be utilized as a ligand in affinity chromatography to purify mannose-binding proteins, such as certain lectins and enzymes, from complex biological samples. The this compound is covalently attached to the chromatography matrix. unc.eduhuji.ac.il This process often involves activating the matrix and then coupling the this compound through its amino group. unc.eduhuji.ac.il

General Steps in this compound-Based Affinity Chromatography:

Immobilization: this compound is covalently coupled to a chromatography resin. unc.eduhuji.ac.il

Loading: A crude sample containing the target mannose-binding protein is passed through the column.

Binding: The target protein specifically binds to the immobilized this compound.

Washing: Unbound proteins and contaminants are washed out of the column. embl.org

Elution: The purified protein is released from the matrix, often by adding a high concentration of free mannose or by changing the pH or ionic strength of the buffer. embl.org

This technique is not only used for purification but can also be employed to study the binding characteristics of proteins. nih.gov For instance, by systematically varying the elution conditions, one can gain insights into the strength and pH-dependency of the protein-mannosylamine interaction. nih.gov

This compound as a Biochemical Probe in Glycobiology

The study of glycans and their roles in biological processes, known as glycobiology, often relies on specialized molecular tools. tocris.com this compound and its derivatives serve as valuable biochemical probes in this field, enabling researchers to investigate complex cellular processes like glycan metabolism and glycoprotein (B1211001) synthesis. ontosight.ai

Design and Synthesis of this compound-Based Chemical Probes

Chemical probes are molecules designed to study and manipulate biological systems. tocris.comchemicalprobes.org this compound-based probes are typically synthesized by modifying the this compound structure to include a reporter group, such as a fluorescent tag or a bioorthogonal handle. ljmu.ac.ukrsc.org These modifications allow for the detection and visualization of the probe within a cellular environment.

The design of these probes often involves incorporating functional groups that can participate in specific chemical reactions, such as "click chemistry". ljmu.ac.uk For example, an azido (B1232118) or alkyne group can be introduced into a this compound derivative. sigmaaldrich.com This allows the probe, once incorporated into cellular glycans, to be selectively labeled with a fluorescent dye or another reporter molecule through a bioorthogonal ligation reaction. sigmaaldrich.com The synthesis of these probes requires careful chemical strategies to ensure that the modification does not interfere with the molecule's ability to be processed by the cell's metabolic machinery. mdpi.com

Application in Investigating Glycan Metabolism and Glycoprotein Synthesis

This compound-based probes are particularly useful for studying the biosynthesis of glycoproteins, which are proteins with attached carbohydrate chains (glycans). ontosight.ai Cells can take up modified this compound derivatives and incorporate them into their glycan biosynthetic pathways. sigmaaldrich.com For instance, N-azidoacetylmannosamine (ManNAz), a derivative of mannosamine, can be metabolized by cells and incorporated into sialic acid residues on glycoproteins. sigmaaldrich.com

Once the azido-modified sugar is displayed on the cell surface as part of a glycoprotein, it can be detected by reacting it with a probe containing a complementary functional group, such as a phosphine (B1218219) or an alkyne, linked to a fluorescent tag or biotin. sigmaaldrich.com This chemical reporter strategy allows for the specific labeling and subsequent visualization or purification of the modified glycoproteins.

This approach, known as metabolic glycan labeling, provides a powerful tool to:

Monitor changes in glycoprotein synthesis under different cellular conditions. nih.gov

Identify and characterize specific glycoproteins. sigmaaldrich.com

Investigate the roles of glycosylation in processes like cell signaling and cell-cell recognition. ontosight.ai

Profile aberrant glycosylation patterns associated with diseases such as cancer. tocris.com

The biosynthesis of N-linked glycoproteins begins with a high-mannose precursor. nih.govmdpi.com Probes based on this compound can provide insights into the early stages of this complex process and how it is regulated within the cell.

Future Directions and Emerging Research Avenues in Mannosylamine Studies

Development of Novel Mannosylamine Derivatives with Enhanced Specificity and Potency

A significant avenue for future research lies in the design and synthesis of novel this compound derivatives engineered for enhanced specificity and potency. Building upon existing knowledge of this compound's role as a glycosidase inhibitor ontosight.ai, researchers aim to create analogs that can more precisely target specific enzymes involved in disease pathways. For instance, modifications such as N-benzyl substitutions have shown promise in increasing potency and specificity against targets like α-glucosidase I sfu.caresearchgate.net. Future efforts will likely involve systematic structural modifications to optimize binding affinity and selectivity for particular biological targets, potentially leading to more effective therapeutic agents for conditions such as cancer, diabetes, and neurodegenerative diseases ontosight.ai.

Table 1: Strategies for Developing Novel this compound Derivatives

| Strategy | Rationale/Goal | Potential Applications |

| Structural Modification | Enhance binding affinity and specificity | Targeted inhibition of specific glycosidases, development of selective enzyme inhibitors |

| Functionalization | Introduce reporter groups (e.g., fluorescent tags) | Development of diagnostic agents, probes for biological imaging |

| Linker Chemistry | Optimize conjugation to biomolecules or scaffolds | Creation of targeted drug delivery systems, glyco-engineered biomaterials |

| Analogue Synthesis | Explore structure-activity relationships (SAR) | Identification of lead compounds with improved pharmacokinetic and pharmacodynamic profiles |

Interrogating Complex Biological Systems with Advanced this compound Probes

This compound and its derivatives are increasingly recognized as valuable tools for interrogating complex biological systems universiteitleiden.nlnih.gov. Future research will focus on developing advanced this compound-based probes that can provide deeper insights into cellular processes. This includes creating probes functionalized with fluorescent markers or other reporter molecules to visualize and track this compound's interactions within live cells or tissues universiteitleiden.nlrsc.org. Such probes can be utilized to study intricate biological mechanisms such as glycan metabolism, glycoprotein (B1211001) synthesis, and lectin-glycan interactions ontosight.ai. For example, mannose-functionalized probes have been developed to study bacterial cell surface lectins like FimH rsc.org. Furthermore, this compound derivatives could be incorporated into sophisticated model systems, such as lipid sponge droplets, to investigate protein partitioning and biochemical transformations nih.gov. The development of activity-based probes, which covalently modify and tag biological targets, also represents a promising strategy for identifying and characterizing proteins involved in this compound-related pathways universiteitleiden.nl.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers transformative potential for accelerating this compound research, particularly in drug discovery and biological pathway analysis eurofinsdiscovery.comemanresearch.orgfrontiersin.org. Future directions will leverage AI/ML for:

Virtual Screening and Compound Design: AI algorithms can screen vast chemical libraries to identify potential this compound-based drug candidates with desired properties, significantly reducing the time and cost associated with traditional screening methods eurofinsdiscovery.comnih.gov. ML models can also predict molecular actions and optimize drug properties, aiding in the design of novel this compound derivatives with enhanced potency and specificity frontiersin.orgschrodinger.com.

Property Prediction: ML techniques can forecast bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and potential toxicities of this compound compounds, thereby guiding the optimization process emanresearch.orgnih.gov.

Pathway Elucidation: AI can analyze complex biological datasets to identify novel molecular pathways and biological roles associated with this compound, potentially uncovering new therapeutic targets nih.gov.

The success of these AI/ML applications hinges on the availability of high-quality data and the development of robust, well-defined methodologies to ensure accurate predictions and reliable outcomes nih.govarxiv.org.

Q & A

Q. What laboratory synthesis methods are recommended for producing mannosylamine, and how can purity be ensured?

- Methodological Answer: this compound can be synthesized via reductive amination of D-mannose using ammonium bicarbonate and sodium cyanoborohydride. Post-synthesis, purify the product using ion-exchange chromatography (e.g., Dowex 50WX8 resin). Validate purity via -NMR (δ 5.2 ppm for anomeric proton) and mass spectrometry (expected [M+H] at 198.1). Include negative controls (e.g., omitting reductant) to confirm reaction specificity .

Q. Which analytical techniques are optimal for distinguishing this compound from structurally similar amino sugars (e.g., glucosamine)?

- Methodological Answer: Use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which resolves amino sugars based on hydroxyl group orientation. For rapid screening, employ thin-layer chromatography (TLC) with a mobile phase of butanol:acetic acid:water (2:1:1) and ninhydrin staining .

Q. How should researchers assess this compound’s stability under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer: Incubate this compound in buffered solutions (pH 4–9, 37°C) for 24–72 hours. Quantify degradation products via LC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Include triplicate samples and calibrate with freshly prepared standards to minimize batch variability .

Q. What enzymatic assays are suitable for studying this compound’s interactions with α-mannosidases?

- Methodological Answer: Adapt commercial α-mannosidase assay kits by replacing the default substrate with this compound. Monitor hydrolysis kinetics spectrophotometrically (e.g., 405 nm for p-nitrophenol release). Normalize activity rates to protein concentration (Bradford assay) and include a no-enzyme control to exclude non-specific hydrolysis .

Q. How can researchers isolate this compound from complex biological matrices (e.g., cell lysates)?

- Methodological Answer: Precipitate proteins using ice-cold acetone, then extract this compound via solid-phase extraction (SPE) with a hydrophilic-lipophilic balance (HLB) cartridge. Elute with methanol:water (70:30) and confirm recovery rates using -labeled this compound as an internal standard .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity (e.g., conflicting IC50_{50}50 values) be systematically analyzed?

- Methodological Answer: Conduct a meta-analysis of published IC values, stratifying by assay type (e.g., cell-free vs. cellular). Apply mixed-effects models to account for variability in enzyme sources (e.g., recombinant vs. native) and buffer conditions. Validate hypotheses using orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. What experimental design principles apply when investigating this compound’s role in N-linked glycosylation pathways?

- Methodological Answer: Use -labeled this compound in pulse-chase experiments with HEK293 cells. Terminate reactions at timed intervals, extract glycoproteins, and analyze glycan profiles via MALDI-TOF. Compare results to CRISPR-edited cells lacking mannosyltransferase enzymes to confirm pathway specificity .

Q. How can Design of Experiments (DoE) optimize this compound synthesis yields while minimizing byproducts?

- Methodological Answer: Employ a Box-Behnken design to test three factors: reaction temperature (25–60°C), pH (6–8), and ammonium ion concentration (0.1–1.0 M). Fit response surface models to predict optimal conditions. Validate predictions with three independent replicates and characterize byproducts via HPLC-MS/MS .

Q. What strategies reduce variability in this compound uptake studies across different cell lines?

- Methodological Answer: Standardize cell culture conditions (e.g., passage number, confluence) and pre-treat cells with metabolic inhibitors (e.g., sodium azide) to distinguish active transport from passive diffusion. Use fluorescently tagged this compound (e.g., FITC conjugate) for real-time quantification via flow cytometry .

Q. Which computational methods predict this compound’s binding modes with carbohydrate-processing enzymes?

- Methodological Answer:

Perform molecular docking simulations (AutoDock Vina) using enzyme structures from the PDB (e.g., α-mannosidase II, PDB: 1T3J). Validate predictions with molecular dynamics (GROMACS) over 100 ns trajectories. Correlate binding free energies (MM/PBSA) with experimental IC values from enzyme inhibition assays .

Key Methodological Considerations

- Reproducibility: Document reagent lot numbers, equipment calibration dates, and ambient conditions (e.g., humidity for hygroscopic samples) .

- Data Presentation: Report raw data in appendices and processed data (mean ± SD) in main texts. Use ANOVA for multi-group comparisons and Bonferroni correction for post-hoc tests .

- Ethical Compliance: For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval codes and randomization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.